

# Technical Guide: Properties of CAS 138472-01-2 (FK-409/NOR-3)

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## Compound of Interest

Compound Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Cat. No.: B1672741

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## Introduction

CAS number 138472-01-2, also known by its research codes FK-409 and NOR-3, is a small molecule of significant interest in pharmacological research due to its potent vasodilatory and antiplatelet aggregation properties. Chemically identified as (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, this compound is a well-established nitric oxide (NO) donor. It spontaneously releases NO under physiological conditions, which mediates its biological effects through the activation of the soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This technical guide provides an in-depth overview of the solubility, storage conditions, and key experimental methodologies related to FK-409.

## Physicochemical Properties

Property	Value
CAS Number	138472-01-2
Synonyms	FK-409, NOR-3
Chemical Name	(±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	215.21 g/mol
Appearance	White to off-white crystalline solid[1]

## Solubility

FK-409 is supplied as a crystalline solid and exhibits solubility in a range of organic solvents and aqueous buffers. Stock solutions are typically prepared in organic solvents.

Table 1: Solubility Data for CAS 138472-01-2

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	[2][3]
Ethanol	~36 mg/mL	[2]
Dimethylformamide (DMF)	~34 mg/mL	[2]
Phosphate-Buffered Saline (PBS, pH 7.2)	~2.2 mg/mL	[2]

It is important to note that upon dissolution in aqueous buffers, FK-409 will begin to release nitric oxide. Therefore, aqueous solutions should be prepared fresh and used promptly; storage of aqueous solutions for more than one day is not recommended[2].

## Storage and Stability

Proper storage is crucial to maintain the integrity and activity of FK-409.

Table 2: Storage and Stability Recommendations

Parameter	Recommendation	Reference
Storage Temperature	-20°C	[1][2][3][4][5]
Physical Form	Crystalline solid	[2]
Long-term Stability	≥ 4 years at -20°C	[2]
Container	Tightly closed container	[5]
Environment	Cool, well-ventilated place away from heat	[5]

Stock solutions in anhydrous DMSO are relatively stable[4]. However, it is best practice to prepare fresh dilutions in aqueous buffers for biological experiments.

## Mechanism of Action and Signaling Pathway

FK-409's pharmacological effects are mediated by its spontaneous release of nitric oxide. This process is pH-dependent, with the rate of NO release increasing at higher pH levels. The released NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.



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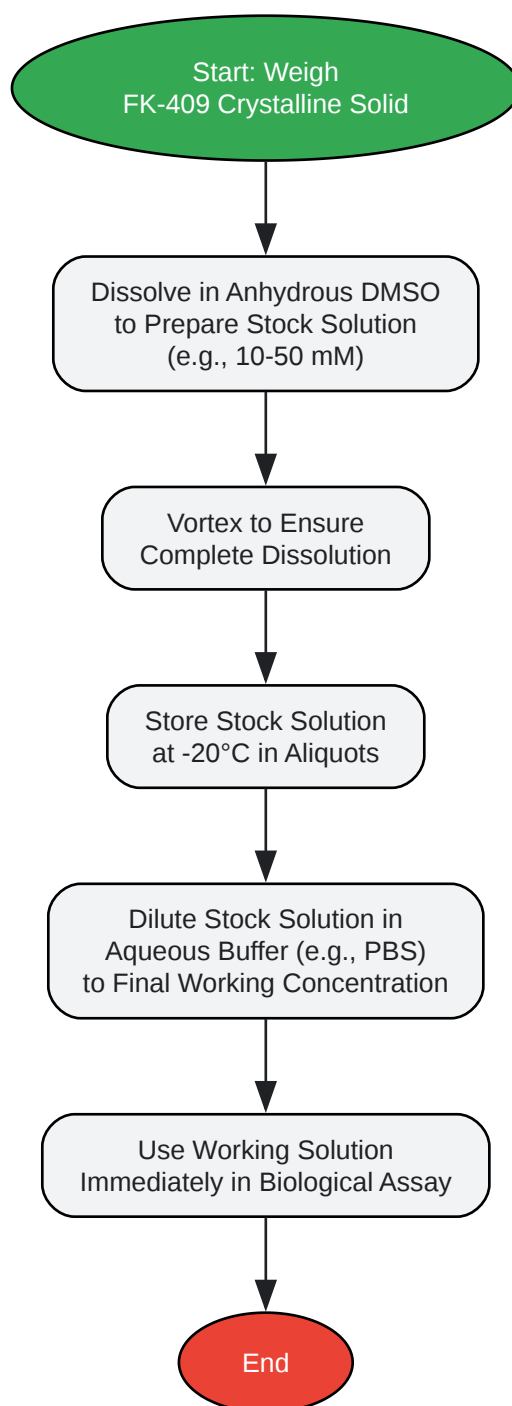
### FK-409 Signaling Pathway

## Experimental Protocols

The following sections provide an overview of key experimental methodologies for the characterization of CAS 138472-01-2. While specific parameters may vary between laboratories, these protocols outline the fundamental steps.

## Preparation of Stock and Working Solutions

A standardized procedure for solution preparation is critical for reproducible results.



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#### Solution Preparation Workflow

## Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of FK-409 and monitoring its degradation.

Objective: To separate the intact drug from its degradation products.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)

Mobile Phase (Illustrative):

- A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted) is commonly used for related substances.

General Procedure:

- Sample Preparation: Dissolve a known amount of FK-409 in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.
- Chromatographic Conditions:
  - Flow Rate: Typically 1.0 mL/min.
  - Injection Volume: 10-20  $\mu$ L.
  - Column Temperature: Ambient or controlled (e.g., 25-30°C).
  - Detection Wavelength: Determined by the UV spectrum of FK-409.
  - Gradient Elution: Start with a lower percentage of organic phase and gradually increase to elute more hydrophobic compounds.
- Forced Degradation Study: To validate the stability-indicating nature of the method, FK-409 is subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that degradation products are resolved from the parent peak.

## Nitric Oxide Release Measurement by Chemiluminescence (General Protocol)

Chemiluminescence is a highly sensitive method for the direct measurement of nitric oxide.

Objective: To quantify the amount of NO released from FK-409 over time.

Instrumentation:

- Nitric Oxide Analyzer (based on the chemiluminescent reaction of NO with ozone).
- Reaction vessel with a port for sample injection and a connection to the analyzer.

General Procedure:

- Instrument Setup: Calibrate the Nitric Oxide Analyzer using a standard NO gas source.
- Reaction Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4) and de-gas it thoroughly to remove dissolved oxygen, which can react with NO.
- Measurement:
  - Add a known volume of the reaction buffer to the reaction vessel and establish a stable baseline.
  - Inject a small volume of a concentrated FK-409 stock solution into the reaction buffer to initiate NO release.
  - Continuously record the chemiluminescence signal, which is proportional to the concentration of NO in the gas phase.
- Data Analysis: Integrate the signal over time to determine the total amount of NO released. The rate of NO release can be calculated from the initial slope of the signal.

## Measurement of Intracellular cGMP Levels (General Protocol)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure changes in intracellular cGMP levels in response to NO donors.

Objective: To determine the effect of FK-409 on cGMP production in a cellular context.

Materials:

- Cell culture of interest (e.g., vascular smooth muscle cells)
- FK-409 working solutions
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
- Cell lysis buffer
- Commercially available cGMP ELISA kit

General Procedure:

- Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.
- Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor for a short period before adding the test compound.
- Treatment: Add various concentrations of FK-409 to the cells and incubate for a defined period.
- Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit protocol.
- cGMP Measurement: Perform the cGMP ELISA on the cell lysates following the manufacturer's instructions.
- Data Analysis: Construct a standard curve and determine the cGMP concentration in each sample. Normalize the results to the protein concentration of the cell lysate.

## Conclusion



CAS 138472-01-2 (FK-409/NOR-3) is a valuable research tool for studying the physiological and pathological roles of nitric oxide. A thorough understanding of its solubility, storage requirements, and mechanism of action is essential for designing and interpreting experiments. This technical guide provides a comprehensive summary of these properties and outlines key experimental protocols to facilitate its use in a research setting. For all applications, it is crucial to consult the specific safety data sheet (SDS) and follow good laboratory practices.

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